Home > Products > Screening Compounds P130245 > 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one - 1325307-29-6

3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Catalog Number: EVT-1714597
CAS Number: 1325307-29-6
Molecular Formula: C15H8ClF2NO3S
Molecular Weight: 355.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na)

Compound Description: CHM-1-P-Na is described as an anticancer drug candidate in the first research paper. It exhibits significant antitumor activity and is structurally similar to the other 2-phenylquinolin-4-one derivatives discussed. []

Relevance: Both CHM-1-P-Na and the target compound, 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one, share the core quinolin-4-one structure. They differ in the substituents at the 2nd and 3rd positions of the quinolin-4-one. While CHM-1-P-Na has a 2-fluorophenyl group at the 2nd position, the target compound has a 4-chlorobenzenesulfonyl group at the 3rd position. Additionally, CHM-1-P-Na features a methylenedioxy group at the 6th and 7th positions, whereas the target compound has two fluorine atoms at those positions. Despite these differences, the presence of the shared core structure and the halogen substitutions on the quinolin-4-one ring suggest a close structural relationship. []

Reference:

2-(3-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b)

Compound Description: This compound, denoted as 3b in the first paper, demonstrates potent inhibitory activity against various cancer cell lines. It exhibits selectivity in its action, effectively inhibiting 14 out of 60 cancer cell lines tested by the National Cancer Institute (NCI). Mechanistically, 3b significantly impacts the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). []

Relevance: The structural similarity between 2-(3-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one and 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is rooted in their shared quinolin-4-one scaffold. Both compounds feature a halogenated phenyl ring, though their positions and the specific halogen atoms differ. Notably, 3b has a 3-fluorophenyl group at the 2nd position, while the target compound has a 4-chlorobenzenesulfonyl group at the 3rd position. This consistent presence of halogenated phenyl rings, despite their varied positions and halogen substitutions, underscores a noteworthy structural connection between these compounds. []

Reference:

Sodium 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate (15)

Compound Description: This compound, referred to as 15 in the first paper, represents the monophosphate derivative of compound 3b. It exhibits superior activity compared to doxorubicin, a widely used chemotherapy drug, and shows comparable efficacy to CHM-1-P-Na in a preclinical mouse model of liver cancer (Hep3B xenograft). Based on its promising preclinical profile, compound 15 is currently under investigation in preclinical studies. []

Relevance: Compound 15 and 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one share the fundamental quinolin-4-one structure, signifying their structural kinship. While compound 15 incorporates a 3-fluorophenyl group at the 2nd position and a phosphate group at the 5th position, the target compound features a 4-chlorobenzenesulfonyl group at the 3rd position. These structural variations highlight the diverse modifications possible within the quinolin-4-one scaffold, potentially leading to distinct pharmacological properties. []

Reference:

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1)

Compound Description: This compound serves as a key starting material for synthesizing a series of fluoroquinolone analogs in the third research paper. It acts as a scaffold for introducing various substituents at the 3rd position of the quinolone ring system, leading to the development of compounds (3a-i) with notable antimicrobial properties. []

Relevance: Both this compound and 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one belong to the fluoroquinolone class, characterized by the 6,7-difluoro-1,4-dihydroquinolin-4-one core structure. This shared core structure, crucial for their biological activity, highlights their strong structural relationship. The key difference lies in the substituent at the 3rd position; while this compound has an ethyl carboxylate group, the target compound possesses a 4-chlorobenzenesulfonyl group. This difference allows exploring the impact of various substituents on the biological activity of fluoroquinolones. []

Reference:

Moxifloxacin hydrochloride

Compound Description: Moxifloxacin hydrochloride is an antibacterial fluoroquinolone widely utilized for treating bacterial infections. Its synthesis, described in multiple papers ([4], [], []), typically starts from a precursor similar to compound 1, highlighting the shared synthetic pathway and structural similarities within this class of compounds. [, , ]

Sparfloxacin

Compound Description: Sparfloxacin, a fluoroquinolone antibacterial agent, is structurally characterized as Bis[(2R,6S)-4-(5-amino-3-carboxy-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl)-2,6-dimethylpiperazin-1-ium] sulfate pentahydrate. It exhibits potent antibacterial activity and is structurally similar to other fluoroquinolones. []

Relevance: Both sparfloxacin and the target compound, 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one, belong to the fluoroquinolone class and share the 6,8-difluoro-1,4-dihydroquinolin-4-one core. This shared structural motif is vital for their biological activity and underlines their structural similarity. They differ in their substituents at the 1st, 3rd and 7th positions. Sparfloxacin features a cyclopropyl group at the 1st position, a carboxylic acid group at the 3rd position, and a substituted piperazine ring at the 7th position. These structural differences highlight the diversity within the fluoroquinolone class, allowing for a range of antibacterial properties. []

Overview

3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are of significant interest due to their diverse biological activities, including potential therapeutic applications in treating various diseases. This particular compound has been highlighted for its potential use in the treatment of polyglutamine-repeat diseases, such as Huntington's disease, and is characterized by its unique fluorinated and sulfonyl functional groups, which contribute to its biological activity and solubility properties.

Source

This compound has been referenced in several patents that discuss its synthesis and applications. Notably, it appears in patent documents that describe pharmaceutical compositions containing this compound as a key ingredient for therapeutic purposes, particularly in the context of neurological disorders .

Classification

3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can be classified as follows:

  • Chemical Class: Quinoline derivatives
  • Functional Groups: Sulfonyl group (–SO2–), difluoromethyl group (–CF2), and a chlorobenzene moiety.
  • Therapeutic Class: Potential neuroprotective agents.
Synthesis Analysis

Methods

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves several key steps:

  1. Formation of the Quinoline Core: The initial step usually involves the cyclization of appropriate precursors to form the quinoline structure. This may include reactions such as condensation of an aniline derivative with a carbonyl compound.
  2. Introduction of Functional Groups: The sulfonyl and fluorine substituents are introduced through electrophilic aromatic substitution or sulfonation reactions. For instance, the introduction of the 4-chlorobenzenesulfonyl group can be achieved by reacting a suitable quinoline derivative with chlorobenzenesulfonyl chloride.
  3. Fluorination: The difluoromethyl group can be introduced using fluorinating agents in a controlled manner to ensure selective substitution at the 6 and 7 positions of the quinoline ring.

Technical Details

The synthesis may involve purification techniques such as recrystallization or chromatography to isolate the desired product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Data

  • Molecular Formula: C14H10ClF2N1O2S1
  • Molecular Weight: Approximately 335.75 g/mol
  • Melting Point: Specific melting point data is not widely available but would typically be determined during synthesis.
Chemical Reactions Analysis

Reactions

3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it a reactive site for further functionalization.
  2. Reduction Reactions: The quinoline ring can be reduced under specific conditions to yield different derivatives that may exhibit altered biological activities.
  3. Reactivity with Biological Targets: The compound's ability to interact with biological molecules (e.g., enzymes or receptors) is crucial for its therapeutic efficacy .

Technical Details

The reactivity is influenced by steric and electronic factors associated with the substituents on the quinoline ring. Computational chemistry methods may also be employed to predict reactivity patterns.

Mechanism of Action

Process

The mechanism of action for 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific biological targets within cells:

  1. Binding Affinity: The compound exhibits binding activity to certain receptors or enzymes involved in neurodegenerative pathways. For example, it may inhibit specific enzymes that contribute to neuronal cell death.
  2. Signal Transduction Modulation: By interacting with these targets, the compound may modulate signaling pathways that are dysregulated in diseases like Huntington's disease.

Data

Quantitative data on binding affinities (Ki values) indicate strong interactions with target proteins at nanomolar concentrations, suggesting high potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic character.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses involving spectroscopic techniques confirm these properties and assist in understanding its behavior in biological systems .

Applications

Scientific Uses

3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is primarily explored for:

  • Therapeutic Applications: Investigated for potential use in treating neurodegenerative diseases due to its neuroprotective properties.
  • Research Tools: Utilized in biochemical assays to study enzyme inhibition and receptor binding dynamics.

Current research continues to explore additional applications in medicinal chemistry and drug development .

Properties

CAS Number

1325307-29-6

Product Name

3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one

Molecular Formula

C15H8ClF2NO3S

Molecular Weight

355.7 g/mol

InChI

InChI=1S/C15H8ClF2NO3S/c16-8-1-3-9(4-2-8)23(21,22)14-7-19-13-6-12(18)11(17)5-10(13)15(14)20/h1-7H,(H,19,20)

InChI Key

UJUPMCRUSQBEMP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.